molecular formula C23H25F3N4O3 B11932594 N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine

Cat. No.: B11932594
M. Wt: 462.5 g/mol
InChI Key: XVFDNRYZXDHTHT-UHFFFAOYSA-N
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Description

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the trifluoromethyl group, and the attachment of the oxolan-3-yloxy moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and H2O2 (hydrogen peroxide).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and H2 (hydrogen) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group yields amines.

Scientific Research Applications

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinazoline core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the quinazoline core provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C23H25F3N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)

InChI Key

XVFDNRYZXDHTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC

Origin of Product

United States

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